molecular formula C12H18ClNO2 B6247810 3-[(3,4-dimethoxyphenyl)methyl]azetidine hydrochloride CAS No. 2408964-51-0

3-[(3,4-dimethoxyphenyl)methyl]azetidine hydrochloride

Cat. No.: B6247810
CAS No.: 2408964-51-0
M. Wt: 243.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Dimethoxyphenyl)methyl]azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethoxyphenyl group attached to the azetidine ring, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,4-dimethoxyphenyl)methyl]azetidine hydrochloride typically involves the following steps:

  • Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions starting from linear precursors.

  • Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the azetidine ring is replaced by the dimethoxyphenyl moiety.

  • Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[(3,4-Dimethoxyphenyl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the azetidine ring, which can have different functional groups and biological activities.

Scientific Research Applications

3-[(3,4-Dimethoxyphenyl)methyl]azetidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of azetidine derivatives on biological systems.

  • Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 3-[(3,4-dimethoxyphenyl)methyl]azetidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Azetidine derivatives: Other azetidine derivatives with different substituents.

  • Phenylmethylazetidines: Compounds with similar phenylmethyl groups attached to azetidine rings.

Uniqueness: 3-[(3,4-Dimethoxyphenyl)methyl]azetidine hydrochloride is unique due to its specific dimethoxyphenyl group, which can impart distinct chemical and biological properties compared to other azetidine derivatives.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

CAS No.

2408964-51-0

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.